N-[3-(benzylamino)propyl]pyridine-2-carboxamide
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Overview
Description
N-[3-[(phenylmethyl)amino]propyl]-2-pyridinecarboxamide is a pyridinecarboxamide.
Scientific Research Applications
Chemical Synthesis and Reactions
Functionalization Reactions : The compound has been used in experimental studies involving functionalization reactions. For example, the synthesis of 1H-pyrazole-3-carboxamide derivatives involved reactions with related compounds, demonstrating the versatility of such chemicals in organic synthesis (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).
Cyclization Reactions : In studies involving lithiated pyridine and quinoline carboxamides, researchers found that these compounds can undergo intramolecular attack, leading to the formation of various polycyclic heterocycles, including spirocyclic beta-lactams (J. Clayden, S. D. Hamilton, & R. Mohammed, 2005).
Pharmaceutical Research
Antimycobacterial and Antibacterial Properties : Some derivatives of N-benzylpyrazine-2-carboxamide have shown promise in antimycobacterial and antibacterial applications. For instance, specific compounds demonstrated effectiveness against Mycobacterium tuberculosis and other bacteria (Lucia Semelková et al., 2017).
Cholinesterase Inhibitory Activity : Benzofuran-2-carboxamide-N-benzyl pyridinium halide derivatives, related to N-[3-(benzylamino)propyl]pyridine-2-carboxamide, have been synthesized and shown to be potent butyrylcholinesterase inhibitors. This suggests potential applications in treating diseases like Alzheimer's (Fahimeh Abedinifar et al., 2018).
Material Science
- Crystal Engineering : The compound and its derivatives are also of interest in material science, especially in crystal engineering. Research has shown the potential of such compounds in forming specific crystal structures, which can have various applications in material synthesis and design (L. Reddy, N. Babu, & A. Nangia, 2006).
Properties
Molecular Formula |
C16H19N3O |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-[3-(benzylamino)propyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C16H19N3O/c20-16(15-9-4-5-11-18-15)19-12-6-10-17-13-14-7-2-1-3-8-14/h1-5,7-9,11,17H,6,10,12-13H2,(H,19,20) |
InChI Key |
GGUVPGZAANNKDU-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C2=CC=CC=N2 |
Canonical SMILES |
C1=CC=C(C=C1)CNCCCNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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